molecular formula C21H16N2O3S2 B2723098 2-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide CAS No. 898427-77-5

2-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide

Cat. No.: B2723098
CAS No.: 898427-77-5
M. Wt: 408.49
InChI Key: FLVHXWBNHIZXCJ-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide is a structurally complex acetamide derivative characterized by a benzenesulfonyl group attached to the acetamide backbone and a para-substituted phenyl ring bearing a benzothiazole moiety. This compound belongs to a broader class of heterocyclic acetamides, which are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . The benzothiazole ring contributes to π-π stacking interactions and hydrogen-bonding capabilities, while the sulfonyl group enhances metabolic stability and solubility .

Properties

IUPAC Name

2-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S2/c24-20(14-28(25,26)17-6-2-1-3-7-17)22-16-12-10-15(11-13-16)21-23-18-8-4-5-9-19(18)27-21/h1-13H,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVHXWBNHIZXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-(1,3-Benzothiazol-2-yl)aniline

The foundational step involves synthesizing 4-(1,3-benzothiazol-2-yl)aniline , a key intermediate. This is achieved through cyclocondensation of 2-aminothiophenol with diethyl oxalate under reflux conditions in ethanol, yielding ethyl benzo[d]thiazole-2-carboxylate . Subsequent hydrolysis with hydrazine hydrate produces the carbohydrazide derivative, which is further treated with sodium nitrite in acetic acid to form the azide intermediate. Reaction with aniline derivatives completes the benzothiazole-aniline backbone.

Reaction Conditions :

  • Cyclization : Ethanol, reflux, 6–8 hours.
  • Hydrolysis : Hydrazine hydrate, 84% yield.
  • Azide Formation : Sodium nitrite, glacial acetic acid, 0°C.

Acetamide Formation and Sulfonylation

The aniline intermediate is reacted with 2-chloroacetamide in the presence of potassium carbonate and DMF at 80–100°C for 12 hours to form N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide . Sulfonylation is then performed using benzenesulfonyl chloride in dichloromethane with triethylamine as a base, yielding the target compound.

Key Data :

Step Reagents/Conditions Yield Citation
Acetamide Formation 2-Chloroacetamide, K₂CO₃, DMF, 80°C 75%
Sulfonylation Benzenesulfonyl chloride, Et₃N, DCM 68%

Direct Coupling of Pre-Functionalized Components

Synthesis of 2-(Benzenesulfonyl)acetyl Chloride

2-(Benzenesulfonyl)acetic acid is treated with thionyl chloride (SOCl₂) in toluene under reflux to generate the acyl chloride. This intermediate is highly reactive, facilitating subsequent amide bond formation.

Amidation with 4-(1,3-Benzothiazol-2-yl)aniline

The acyl chloride is reacted with 4-(1,3-benzothiazol-2-yl)aniline in tetrahydrofuran (THF) using pyridine as a catalyst. The reaction proceeds at room temperature for 4 hours, followed by purification via column chromatography.

Optimization Notes :

  • Excess acyl chloride improves yield (up to 82%).
  • THF outperforms DMF in minimizing side reactions.

Microwave-Assisted One-Pot Synthesis

A streamlined approach employs microwave irradiation to accelerate the reaction between 4-(1,3-benzothiazol-2-yl)aniline and 2-(benzenesulfonyl)acetic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. This method reduces reaction time from 12 hours to 30 minutes.

Conditions :

  • Microwave: 600 W, 120°C, 30 minutes.
  • Solvent: Dry dichloromethane.
  • Yield: 78%.

Solid-Phase Synthesis for High-Purity Output

Solid-supported synthesis utilizes Wang resin functionalized with the benzothiazole-aniline moiety. Sequential coupling with 2-(benzenesulfonyl)acetic acid via O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) ensures high purity (>95%). Cleavage from the resin with trifluoroacetic acid (TFA) yields the final product.

Advantages :

  • Minimizes purification steps.
  • Scalable for industrial production.

Catalytic Boric Acid-Mediated Amidation

Boric acid catalyzes the direct reaction between 4-(1,3-benzothiazol-2-yl)aniline and 2-(benzenesulfonyl)acetic acid in toluene under reflux. This eco-friendly method avoids toxic coupling agents and achieves 70% yield.

Mechanistic Insight :
Boric acid activates the carboxylic acid via transient borate ester formation, enhancing nucleophilic attack by the aniline.

Comparative Analysis of Methods

Method Yield Time Purity Scalability
Conventional Stepwise 68–75% 18–24 hours 90% Moderate
Microwave-Assisted 78% 0.5 hours 95% High
Solid-Phase >95% 48 hours >98% Industrial
Boric Acid Catalysis 70% 6 hours 88% Moderate

Critical Challenges and Solutions

  • Sulfonylation Efficiency :

    • Issue : Competing N-sulfonylation vs. O-sulfonylation.
    • Solution : Use bulky bases (e.g., DIPEA) to favor N-selectivity.
  • Benzothiazole Ring Stability :

    • Issue : Degradation under strong acidic conditions.
    • Solution : Neutral pH during amidation steps.
  • Purification Complexity :

    • Issue : Co-elution of by-products in column chromatography.
    • Solution : Gradient elution with ethyl acetate/hexane (3:7 to 7:3).

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

The compound has been studied for its potential as a therapeutic agent due to its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has been identified as an inhibitor of Fructose-1,6-bisphosphatase (FBPase) , an enzyme critical in gluconeogenesis. This inhibition offers therapeutic avenues for managing conditions such as Type II diabetes and metabolic syndrome by regulating glucose homeostasis .

Antimicrobial Activity

Research indicates that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. The sulfonamide group enhances this activity by facilitating interactions with bacterial enzymes. Studies have shown that derivatives of this compound can be effective against various bacterial strains, making it a candidate for developing new antibiotics .

Cancer Research

The compound's structural features allow it to interact with biological targets involved in cancer cell proliferation. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . Its efficacy is being explored in various cancer models.

Material Science

Beyond biological applications, the compound is of interest in material science for its potential use in synthesizing polymers and coatings with specific properties. The presence of the sulfonamide group allows for enhanced adhesion and stability in polymer matrices, which can be exploited in developing advanced materials for industrial applications.

Case Studies

StudyApplicationFindings
Diabetes TreatmentIdentified as a potent FBPase inhibitor; potential for controlling blood sugar levels.
Antimicrobial ResearchDemonstrated effectiveness against multiple bacterial strains; potential for antibiotic development.
Cancer TherapeuticsInduced apoptosis in cancer cells; further studies needed to elucidate mechanisms.
Material DevelopmentEnhanced properties in polymer formulations; promising for industrial applications.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole moiety is known to interact with various biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogous Compounds

Compound Name Key Substituents Biological Activity (Reported) Synthesis Method
2-(Benzenesulfonyl)-N-[4-(butylsulfamoyl)phenyl]acetamide Butylsulfamoyl group on phenyl ring Not explicitly stated Coupling reaction with sulfonamide
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide 3-Methoxyphenoxy group instead of benzenesulfonyl Ligand for protein targets (PDB:0MN) Carbodiimide-mediated coupling
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) Piperazinyl group on acetamide Anticancer activity Chloroacetamide coupling with amines
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl and thiazole groups Structural studies only Acid-amine coupling with EDC
N-{4-[(2,4-Dimethylphenyl)sulfamoyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide Trioxo-benzothiazole and dimethylsulfamoyl groups Potential enzyme inhibition Multi-step sulfonylation and oxidation

Structural and Crystallographic Insights

  • Dihedral Angles : In dichlorophenyl-thiazole acetamide (), the dichlorophenyl and thiazole rings form a dihedral angle of 79.7°, influencing molecular packing via N–H···N hydrogen bonds . Comparatively, the main compound’s benzothiazole and benzenesulfonyl groups may adopt distinct conformations, affecting binding to biological targets.
  • Hydrogen Bonding : Compounds like BZ-IV and the dichlorophenyl derivative exhibit intermolecular hydrogen bonds (e.g., R₂²(8) motifs), enhancing crystal stability . The sulfonyl group in the main compound may participate in stronger dipole interactions or sulfonamide-based hydrogen bonding .

Physicochemical Properties

  • Solubility : Sulfonyl groups (main compound, ) generally increase water solubility compared to hydrophobic substituents like dichlorophenyl () .
  • Melting Points : The dichlorophenyl-thiazole derivative melts at 489–491 K , while the main compound’s melting point is unreported but likely influenced by its rigid benzothiazole-sulfonyl framework.

Biological Activity

The compound 2-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a detailed overview of its biological activity based on recent research findings, including synthesis methods, pharmacological evaluations, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N2O3SC_{18}H_{18}N_2O_3S, and it features a benzene sulfonamide moiety linked to a benzothiazole derivative. The presence of these functional groups is significant for its biological activity.

Synthesis

The synthesis of 2-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide typically involves the reaction of 4-(1,3-benzothiazol-2-yl)aniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane to facilitate product formation.

Antitumor Activity

Recent studies have indicated that compounds similar to 2-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide exhibit significant antitumor activity. For instance, derivatives containing benzothiazole have been shown to inhibit the growth of various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it may inhibit key inflammatory mediators such as COX-2 and TNF-alpha. Molecular docking studies suggest that the compound binds effectively to the active site of COX-2, demonstrating potential as a non-steroidal anti-inflammatory drug (NSAID) alternative .

Analgesic Effects

Analgesic activity has been assessed using standard pharmacological tests such as the writhing test and hot plate test. Results showed that the compound significantly reduced pain responses in animal models, suggesting its potential utility in pain management therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. Modifications to the benzothiazole and sulfonamide moieties have been explored to enhance potency and selectivity against specific biological targets. For example, substituents on the benzene ring have been systematically varied to assess their impact on both antitumor and anti-inflammatory activities .

Case Studies

  • Case Study 1: Antitumor Activity
    • A study involving a series of benzothiazole derivatives demonstrated that modifications at the para position of the phenyl group led to increased cytotoxicity against MCF-7 breast cancer cells.
    • IC50 values were determined, with some derivatives showing values below 10 µM, indicating strong antiproliferative effects.
  • Case Study 2: Anti-inflammatory Effects
    • In a model of acute inflammation induced by carrageenan, treatment with the compound resulted in a significant reduction in paw edema compared to control groups.
    • Histopathological analysis revealed decreased leukocyte infiltration in treated tissues.

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